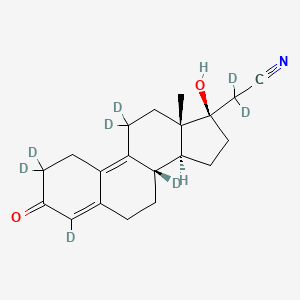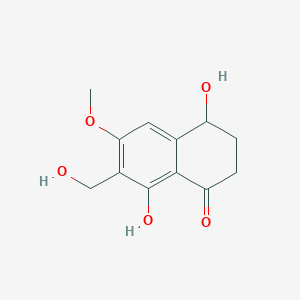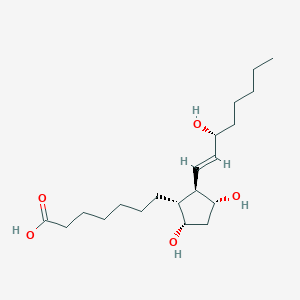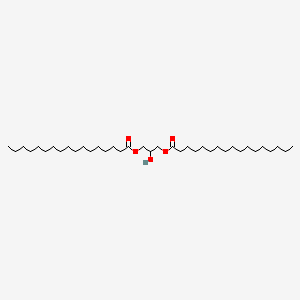
Galbinic acid
Descripción general
Descripción
El ácido galbánico es una cumarina sesquiterpénica biológicamente activa derivada de varias especies del género Ferula, en particular Ferula assa-foetida. Este compuesto ha llamado la atención por sus diversas actividades biológicas, incluidas las propiedades anticancerígenas, antivirales, anticoagulantes y antiinflamatorias .
Mecanismo De Acción
El mecanismo de acción del ácido galbánico involucra múltiples vías:
Antiangiogénesis: Inhibe la proliferación y migración inducida por el factor de crecimiento endotelial vascular de las células endoteliales, reduciendo así la angiogénesis.
Objetivos Moleculares: Los objetivos incluyen receptores androgénicos, receptores del factor de crecimiento endotelial vascular y varias moléculas de señalización involucradas en la proliferación celular y la angiogénesis.
Análisis Bioquímico
Biochemical Properties
Galbinic acid interacts with various biomolecules, contributing to its diverse biological activities. It has been shown to inhibit the growth of prostate cancer cells by decreasing androgen receptor abundance
Cellular Effects
This compound has demonstrated significant effects on various types of cells. For instance, it has been shown to decrease the proliferation of glioblastoma cells and melanoma cells . It also influences cellular function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of galbanic acid involves its interaction with various biomolecules at the molecular level. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial in cell cycle progression and survival of glioblastoma cells . It also suppresses the activity and expression of matrix metalloproteinases (MMPs), which are involved in cell migration .
Temporal Effects in Laboratory Settings
The effects of galbanic acid over time in laboratory settings have not been extensively studied. It has been observed that galbanic acid can decrease the migration capability of glioblastoma cells, which was accompanied by inhibition in the activity and expression of MMP2 and MMP9 .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis del ácido galbánico generalmente implica la instalación de grupos metilo y éster en la posición C9 de R-pulegona mediante la formación de enolato . El proceso incluye múltiples pasos, como la ciclización y la esterificación, para lograr el producto final.
Métodos de Producción Industrial: La producción industrial del ácido galbánico a menudo emplea la extracción de fuentes naturales, particularmente de las raíces de las especies de Ferula. El proceso de extracción implica la extracción con solventes seguida de técnicas de purificación como la cromatografía para aislar el compuesto en su forma pura .
Análisis De Reacciones Químicas
Tipos de Reacciones: El ácido galbánico experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ser facilitada por reactivos como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como hidruro de aluminio y litio, lo que da como resultado la formación de formas reducidas de ácido galbánico.
Reactivos y Condiciones Comunes:
Oxidación: Permanganato de potasio, trióxido de cromo.
Reducción: Hidruro de aluminio y litio.
Sustitución: Reactivos nucleofílicos como metóxido de sodio.
Productos Principales:
Aplicaciones Científicas De Investigación
Comparación Con Compuestos Similares
El ácido galbánico es único entre las cumarinas sesquiterpénicas debido a sus actividades biológicas específicas y objetivos moleculares. Los compuestos similares incluyen:
Umbelliprenina: Otra cumarina sesquiterpénica con propiedades anticancerígenas.
Farnesiferol C: Conocido por sus actividades antiinflamatorias y anticancerígenas.
Karatavicinol: Exhibe propiedades antiulcerosas y anticancerígenas .
En comparación, el ácido galbánico destaca por sus potentes efectos antiangiogénicos y antiproliferativos, lo que lo convierte en un compuesto valioso para futuras investigaciones y posibles aplicaciones terapéuticas.
Propiedades
IUPAC Name |
(4-formyl-5,13,17-trihydroxy-7-methyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.03,8.014,18]octadeca-1(11),3(8),4,6,12,14(18)-hexaen-12-yl)methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O11/c1-6-3-10(23)8(4-21)15-11(6)18(25)30-16-9(5-28-7(2)22)14(24)12-13(17(16)29-15)20(27)31-19(12)26/h3-4,20,23-24,27H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMXDYQQUZKOON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C4=C(C(=C3COC(=O)C)O)C(=O)OC4O)C=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is galbinic acid and where is it found?
A1: this compound (also known as α-acetylsalazinic acid) is a depsidone, a class of compounds found in lichens. It has been isolated from various lichen species, including Usnea undulata [], Usnea subfloridana [], and Parmotrema gardneri [], among others.
Q2: What biological activities have been attributed to this compound?
A2: this compound, along with other depsidones, has demonstrated promising in vitro activities:
- Antibacterial Activity: Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli [, ].
- Anti-inflammatory Activity: this compound exhibits inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), key enzymes involved in inflammatory processes [].
- Anti-gout Potential: This compound also shows inhibitory activity against xanthine oxidase (XO), an enzyme implicated in gout [].
- Leishmanicidal Activity: Research suggests potential for this compound in treating leishmaniasis, a neglected tropical disease [].
Q3: What analytical techniques are used to identify and quantify this compound in lichen extracts?
A3: Several methods are employed for this compound analysis:
- Thin-layer chromatography (TLC) is used for initial detection and separation of lichen compounds, including this compound [, ].
- TLC-bioautography combines TLC separation with biological assays to directly identify bioactive compounds like this compound on the TLC plates [].
- High-performance liquid chromatography (HPLC) provides more precise quantification of this compound and other lichen substances in complex mixtures [, ].
- Ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC/ESI/MS/MS) allows for the identification and quantification of this compound and other compounds, even in low concentrations [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-cyclohexyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide, trifluoroacetate salt](/img/structure/B3025959.png)

![6-[(S)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one](/img/structure/B3025964.png)


![2-chloro-N-[3-[1-[(2'-chloro[1,1'-biphenyl]-3-yl)methyl]-2,5-dioxo-4-imidazolidinyl]propyl]-ethanimidamide](/img/structure/B3025967.png)

![2-(2-chlorophenyl)-4-(4-hydroxyphenyl)-5H-indeno[1,2-b]pyridin-6-ol](/img/structure/B3025969.png)




![5-[3-(5-Mercapto-1,3,4-oxadiazol-2-yl)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3025976.png)

